molecular formula C15H20N2 B1454350 8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole CAS No. 67818-83-1

8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No.: B1454350
CAS No.: 67818-83-1
M. Wt: 228.33 g/mol
InChI Key: GMKHTMHRPNKUFI-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole undergoes several types of chemical reactions:

Scientific Research Applications

8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

8-Methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole can be compared with other similar compounds like:

This compound’s unique structure and functional groups make it distinct from its analogs, providing specific advantages in various applications.

Properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-10(15),11,13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,11,13,15-16H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKHTMHRPNKUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 2
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 3
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 4
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 5
Reactant of Route 5
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole
Reactant of Route 6
8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole

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